N-(piperidin-3-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula CHNOS and a molecular weight of 192.28 g/mol. This compound is classified as a sulfonamide, which features a methanesulfonamide group attached to a piperidine ring. It is significant in various fields, including organic chemistry, medicinal chemistry, and biological research due to its unique structure and reactivity.
The synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride. This reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The presence of a base, such as triethylamine, is often utilized to facilitate the reaction:
In industrial settings, large-scale production methods may employ continuous flow reactors and automated systems to optimize yield and purity. The purification process may involve recrystallization and chromatography to achieve high-quality products.
N-(piperidin-3-ylmethyl)methanesulfonamide can undergo several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions employed.
The mechanism of action for N-(piperidin-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating them, leading to various biological effects. The precise pathways and molecular interactions depend on the context in which the compound is used, making it valuable in both research and therapeutic applications.
While specific physical properties such as melting point or boiling point may not be widely documented, general characteristics include:
Key chemical properties include:
These properties make N-(piperidin-3-ylmethyl)methanesulfonamide suitable for various applications in scientific research.
N-(piperidin-3-ylmethyl)methanesulfonamide has diverse applications across multiple fields:
The core structure of N-(piperidin-3-ylmethyl)methanesulfonamide relies on strategic nucleophilic substitutions. A common precursor is 3-(aminomethyl)piperidine, where the primary amine group attacks electrophilic centers. In one approach, piperidine-3-carboxylic acid undergoes reduction to form 3-(aminomethyl)piperidine, which serves as the scaffold for sulfonylation [1]. Alternatively, N-Boc-protected piperidin-3-ylmethanol may be activated via mesylation or tosylation, followed by azide displacement and reduction to generate the requisite amine [9]. These pathways highlight the versatility of piperidine derivatives in facilitating C–N bond formation, which is critical for constructing the target compound’s backbone.
Sulfonamide bond formation is achieved through the reaction of 3-(aminomethyl)piperidine with methanesulfonyl chloride (MsCl). This exothermic reaction requires controlled conditions to prevent di-sulfonylation or N-sulfonylimide formation. The general mechanism involves the nucleophilic attack of the piperidine amine on the electrophilic sulfur of MsCl, releasing hydrochloric acid as a byproduct [1] [3]. Stoichiometric optimization (e.g., 1.1 equivalents of MsCl per amine equivalent) and inert atmospheres minimize side reactions. Post-coupling, the crude product is purified via recrystallization or chromatography, yielding N-(piperidin-3-ylmethyl)methanesulfonamide with >95% purity [3] .
Bases are essential for scavenging HCl generated during sulfonylation, driving the reaction to completion. Triethylamine (Et₃N) is widely used due to its solubility in organic solvents and moderate basicity (pKb = 3.25). However, alternatives like N,N-diisopropylethylamine (DIPEA; pKb = 2.89) offer superior steric hindrance, reducing N-alkylation side products. Lithium hydroxide (LiOH) is preferred in aqueous phases for its high solubility, but it risks hydrolyzing MsCl [3] [6].
Table 1: Base Comparison in Sulfonamide Synthesis
Base | Reaction Yield (%) | Purity (%) | Reaction Time (h) | Key Limitations |
---|---|---|---|---|
Triethylamine | 78–82 | 95–97 | 2–3 | Competitive N-alkylation |
DIPEA | 85–88 | 97–99 | 1–2 | High cost |
Lithium hydroxide | 75–80 | 90–93 | 0.5–1 | MsCl hydrolysis |
Solvent polarity significantly influences reaction kinetics and selectivity. Polar aprotic solvents (e.g., dimethylformamide (DMF), acetonitrile) enhance MsCl solubility and stabilize transition states, boosting yields to >85%. Conversely, non-polar solvents (e.g., toluene) slow reaction rates due to poor ionization, while protic solvents (e.g., ethanol) promote MsCl hydrolysis [3] [9]. Temperature control (0–5°C) is critical in DMF to suppress racemization at chiral centers.
Table 2: Solvent Impact on Sulfonylation Efficiency
Solvent | Dielectric Constant (ε) | Yield (%) | By-Product Formation | Optimal Temperature (°C) |
---|---|---|---|---|
DMF | 38.0 | 85–90 | Low (<5%) | 0–5 |
Acetonitrile | 37.5 | 80–85 | Moderate (5–10%) | 10–15 |
Dichloromethane | 8.9 | 70–75 | Low (<5%) | -10–0 |
Ethanol | 24.3 | 60–65 | High (15–20%) | 20–25 |
Chiral N-(piperidin-3-ylmethyl)methanesulfonamide is synthesized from enantiopure precursors. (R)- or (S)-piperidine-3-carboxylic acid is reduced to the corresponding 3-(aminomethyl)piperidine using borane complexes, preserving stereochemistry [1] . Asymmetric hydrogenation of pyridinium salts with iridium catalysts (e.g., Ir(I)/P,N-ligand complexes) achieves up to 98% enantiomeric excess (ee) for the piperidine scaffold [9]. The stereogenic center at C3 remains configurationally stable during sulfonylation when reactions occur below 10°C, preventing racemization [6] .
Racemic mixtures of N-(piperidin-3-ylmethyl)methanesulfonamide are resolved using chiral acids. Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with (R)- and (S)-enantiomers, separated via fractional crystallization [9]. Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer, achieving 99% ee but requiring costly biocatalysts [9]. Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak® IC) offers rapid isolation with >98% purity, though scalability is limited.
Table 3: Resolution Methods for Enantiomer Isolation
Method | Enantiomeric Excess (% ee) | Yield (%) | Throughput | Cost Efficiency |
---|---|---|---|---|
Diastereomeric Salt Formation | 95–99 | 30–40 | Moderate | High |
Enzymatic Resolution | 98–99 | 45–50 | Low | Low |
Chiral HPLC | >99 | 20–30 | High | Moderate |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1